molecular formula C12H14BrN5O2 B5819380 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Cat. No. B5819380
M. Wt: 340.18 g/mol
InChI Key: QARLBAQDPIFYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, also known as BPTAA, is an organic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. BPTAA is a tetrazole derivative that has been synthesized and studied for its potential use as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, studies have shown that 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can also interact with various proteins, including HSP90, VEGFR2, and PARP-1.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can induce apoptosis, inhibit angiogenesis, and decrease the expression of various oncogenes. In inflammation research, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can decrease the production of pro-inflammatory cytokines, reduce inflammation, and modulate the immune response. In neurological disorders, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can have neuroprotective effects, improve cognitive function, and decrease oxidative stress.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is also soluble in various solvents, making it easy to work with. However, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has some limitations, including its limited availability and high cost. 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is also relatively new, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide research. In cancer research, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can be studied further for its potential use in combination therapy with other anticancer agents. In inflammation research, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can be studied further for its potential use in treating various inflammatory diseases. In neurological disorders, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can be studied further for its potential use in treating various neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide and its potential applications in other diseases.
Conclusion:
2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is a tetrazole derivative that has gained significant attention in the scientific community due to its potential pharmacological applications. 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been studied for its potential use in various diseases, including cancer, inflammation, and neurological disorders. 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several advantages for lab experiments, including its easy synthesis and high yield. However, more research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide and its potential applications in other diseases.

Synthesis Methods

2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromophenol with 2-propyl-2H-tetrazole-5-carboxylic acid in the presence of thionyl chloride and triethylamine. The resulting product is then reacted with N-(2-aminoethyl)acetamide to yield 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide. The overall yield of the synthesis is approximately 60%.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been studied for its potential use in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can decrease the production of pro-inflammatory cytokines and reduce inflammation. In neurological disorders, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(2-propyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5O2/c1-2-7-18-16-12(15-17-18)14-11(19)8-20-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARLBAQDPIFYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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